2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol
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Overview
Description
“2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol” is a compound that has been studied for its potential applications in various fields . It is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C4H8N4OS/c5-3-7-8-4(10-3)6-1-2-9/h9H,1-2H2,(H2,5,7)(H,6,8)
. This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms .
Scientific Research Applications
Antiproliferative Activities
- Compounds from the 4-(5-amino-1,3,4-thiadiazol-2-yl)benzene-1,3-diols group, similar in structure to the chemical , show antiproliferative activity against human cancer cells, such as breast cancer T47D. These compounds' retention behavior in chromatographic studies and their lipophilicity are critical in understanding their biological activity (Niewiadomy et al., 2010).
Electrochemical Behavior and Derivative Synthesis
- The electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole, a compound related to 2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol, has been extensively studied. This research is pivotal for the electrosynthesis of new 1,3,4-thiadiazole derivatives, which have potential biological activities (Masoumi et al., 2023).
Green Synthesis and Catalysis
- Novel [1,3,4]thiadiazolo[3,2-a]pyrimidines and benzo[4,5]thiazolo[3,2-a]pyrimidines have been synthesized using vanadium oxide loaded on fluorapatite as a catalyst. These compounds, related to the chemical in focus, were synthesized under green conditions in ethanol solvent, showcasing an eco-friendly approach to chemical synthesis (Kerru et al., 2020).
Antibacterial and Antifungal Properties
- Derivatives of 2-amino-5-mercapto-1,3,4-thiadiazole, which is structurally similar to this compound, have been synthesized and evaluated for their antifungal and antibacterial properties (Ibrahim et al., 2021).
Metal Ion Adsorption in Ethanol
- 5-amino-1,3,4-thiadiazole-2-thiol modified silica gel, a related compound, has been used for the adsorption and preconcentration of various metal ions in ethanol medium. This study indicates the potential application of these compounds in analytical chemistry, particularly for the detection and quantification of metal ions in solutions like ethanol (Gomes et al., 1998).
Future Directions
The future directions for the study of “2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol” and similar compounds could involve further exploration of their potential applications in various fields, such as their antibacterial properties . Additionally, more detailed studies on their physical and chemical properties, as well as safety and hazard assessments, would be beneficial.
Mechanism of Action
Target of Action
The primary target of 2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol is the urease enzyme . Urease is a nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the urease enzyme, inhibiting its activity . The molecular docking simulation results indicate that the compound could interact well with the active site of the urease enzyme . This interaction results in the inhibition of the enzyme, thereby preventing the conversion of urea to ammonia and carbon dioxide .
Biochemical Pathways
The inhibition of the urease enzyme affects the urea cycle, a biochemical pathway that produces ammonia and carbon dioxide from urea . The downstream effects of this inhibition include a decrease in the production of ammonia and carbon dioxide .
Pharmacokinetics
Factors such as the compound’s solubility, stability, and molecular weight (160.2 ) would influence these properties.
Result of Action
The inhibition of the urease enzyme by this compound results in a decrease in the production of ammonia and carbon dioxide . This could potentially affect the survival of certain bacteria, such as Helicobacter pylori, which rely on the urease enzyme for survival .
Biochemical Analysis
Biochemical Properties
The electrochemical behavior of 2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol has been investigated in the presence of electrochemically generated p-benzoquinone . The compound can interact with enzymes and other biomolecules, which could potentially influence biochemical reactions .
Cellular Effects
This suggests that this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been found to interact well with the active site of the urease enzyme . This suggests that this compound might exert its effects at the molecular level through similar interactions .
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4OS/c5-3-7-8-4(10-3)6-1-2-9/h9H,1-2H2,(H2,5,7)(H,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEWZYCZSMLHJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC1=NN=C(S1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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